BDC2.5 mimotope 1040-31 acetate is a synthetic peptide that serves as a strongly agonistic mimotope for the diabetogenic T cell clone BDC2.5. This compound is particularly significant in immunological research, especially concerning type 1 diabetes, where it plays a role in stimulating T cell responses. The peptide is recognized for its specificity towards T cell receptor transgenic BDC2.5 cells, facilitating studies related to autoimmune responses and antigen presentation.
BDC2.5 mimotope 1040-31 acetate is commercially available from various suppliers, including Eurogentec, Anaspec, and TargetMol. These suppliers provide detailed specifications regarding the peptide's molecular structure and biological activity, indicating its utility in research settings focused on immunology and diabetes .
The synthesis of BDC2.5 mimotope 1040-31 acetate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
BDC2.5 mimotope 1040-31 acetate has a complex molecular structure characterized by a specific sequence of amino acids designed to mimic natural antigens recognized by T cells. The IUPAC name reflects its multi-residue composition.
The primary reaction involving BDC2.5 mimotope 1040-31 acetate occurs when it interacts with T cells expressing the BDC2.5 T cell receptor. This interaction stimulates T cell activation and proliferation.
BDC2.5 mimotope 1040-31 acetate operates primarily through its interaction with specific T cell receptors on BDC2.5 transgenic T cells.
BDC2.5 mimotope 1040-31 acetate has several scientific applications:
Type 1 diabetes (T1D) is an autoimmune disorder characterized by T-cell-mediated destruction of insulin-producing pancreatic β-cells. Autoreactive CD4⁺ T cells play a central role by recognizing islet autoantigens presented by major histocompatibility complex class II (MHC-II) molecules. Among these, the BDC2.5 T-cell clone—isolated from non-obese diabetic (NOD) mice—serves as a critical model for human T1D. This clone recognizes an unidentified islet antigen and initiates aggressive insulitis (pancreatic islet infiltration) within weeks of birth. Diabetogenic T cells like BDC2.5 evade thymic deletion due to incomplete negative selection, migrate to pancreatic lymph nodes, and orchestrate β-cell destruction through direct cytotoxicity and cytokine release (e.g., IFN-γ, TNF-α) [4] [8]. Their pathogenicity is amplified by deficiencies in regulatory T cells (Tregs), which normally suppress autoreactive responses [3] [10].
Table 1: Key Properties of BDC2.5 Mimotope 1040-31
Property | Value | Source |
---|---|---|
Sequence (1-letter code) | YVRPLWVRME | [1] [9] |
Molecular Formula | C₆₃H₉₇N₁₇O₁₄S (free base) | [1] |
C₆₅H₁₀₁N₁₇O₁₆S (acetate) | [5] | |
Molecular Weight | 1,348.6 Da (free base) | [6] |
1,408.69 Da (acetate) | [5] | |
Purity | ≥95% (HPLC) | [1] [9] |
Biological Function | Strong agonist for BDC2.5 TCR | [1] [6] |
The BDC2.5 TCR transgenic mouse (on the NOD background) expresses a T-cell receptor (TCR) derived from the BDC2.5 clone, enabling in-depth study of diabetogenic T-cell behavior. Key features of this model include:
Table 2: BDC2.5 Transgenic Mouse Model Applications
Application | Key Insight | Reference |
---|---|---|
T-cell Trafficking | Diabetogenic T cells migrate to pancreatic LN | [4] |
Treg Conversion | DEC-205-targeted mimotopes induce Foxp3⁺ Tregs | [3] |
Disease Transfer | Diabetes transfer to NOD-SCID via T-cell adopt | [4] |
Therapeutic Testing | Anti-CD3/CD20 antibodies reverse early diabetes | [4] |
The BDC2.5 mimotope 1040-31 (also termed p31) emerged as a synthetic peptide agonist designed to activate the BDC2.5 TCR without requiring antigen processing. Its development involved:
Advanced Research Applications
Table 3: Key Research Applications of Mimotope 1040-31
Platform | Function | Outcome |
---|---|---|
DEC-205 Fusion Protein | DC-targeted delivery to BDC2.5 T cells | Converts T cells to Tregs |
MHC-II/CD3-ζ Chimera | Redirects T cells to kill BDC2.5⁺ cells | Suppresses diabetes in vivo |
DEF Dimer (I-Aᵍ⁷-Fc) | TCR cross-linking without costimulation | Induces T-cell anergy |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7